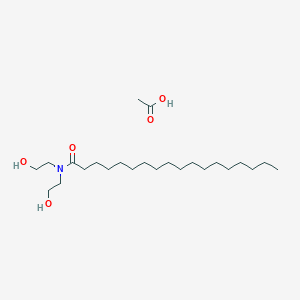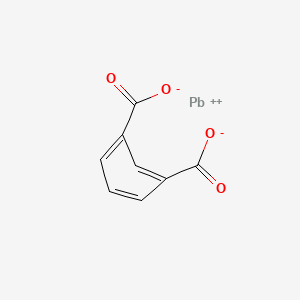
Lead isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead isophthalate is a chemical compound derived from isophthalic acid and lead. Isophthalic acid, a type of phthalic acid, is known for its applications in the production of high-performance polymers and resins. This compound, specifically, is utilized in various industrial applications due to its unique properties, including its ability to act as a stabilizer and its role in radiation shielding materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead isophthalate can be synthesized through the reaction of isophthalic acid with lead compounds such as lead oxide or lead acetate. The reaction typically involves heating the reactants in a solvent like acetic acid or water, followed by precipitation and purification steps to isolate the this compound product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where isophthalic acid and lead compounds are mixed under controlled temperatures and pressures. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Lead isophthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal and isophthalic acid.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions
Major Products:
Oxidation: Lead oxide and isophthalic acid derivatives.
Reduction: Lead metal and isophthalic acid.
Substitution: Various metal isophthalates depending on the substituting metal
Scientific Research Applications
Lead isophthalate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other lead-based compounds and materials.
Industry: Employed in the production of radiation shielding materials, stabilizers for plastics, and other industrial applications
Mechanism of Action
The mechanism by which lead isophthalate exerts its effects involves the interaction of lead ions with various molecular targets. Lead ions can replace other metal ions in biological systems, disrupting normal cellular functions. This can lead to oxidative stress, enzyme inhibition, and interference with cellular signaling pathways . In radiation shielding, this compound absorbs and attenuates ionizing radiation, protecting against harmful radiation exposure .
Comparison with Similar Compounds
- Lead acetate
- Lead oxide
- Lead chloride
- Isophthalic acid derivatives
Comparison: Lead isophthalate is unique due to its combination of lead and isophthalic acid, providing both the stabilizing properties of lead and the structural benefits of isophthalic acid. Compared to other lead compounds, this compound offers enhanced stability and specific applications in radiation shielding and industrial stabilizers .
Properties
CAS No. |
38787-87-0 |
|---|---|
Molecular Formula |
C8H4O4Pb |
Molecular Weight |
371 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylate;lead(2+) |
InChI |
InChI=1S/C8H6O4.Pb/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
BDPKMOYPOICDTD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


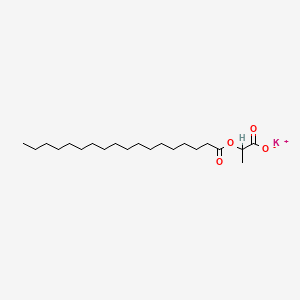
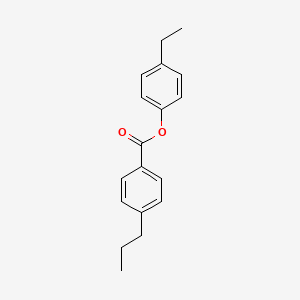
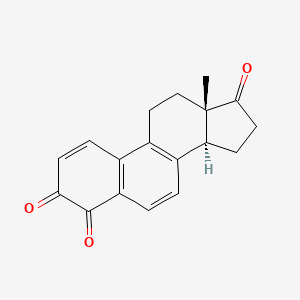
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)


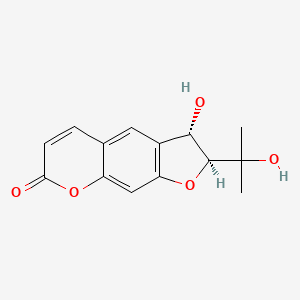
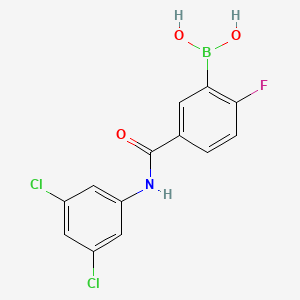
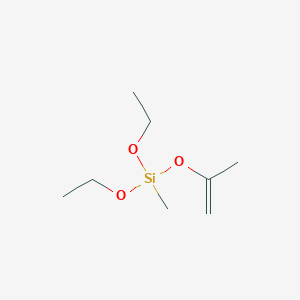
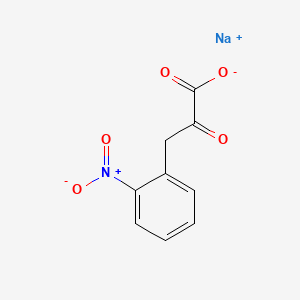

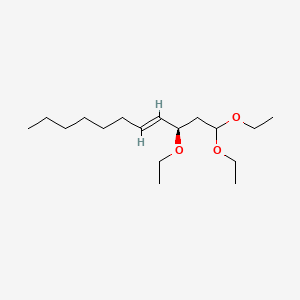
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
